5-(2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
This compound features a 4H-1,2,4-triazole-3-thiol core substituted at the 4-position with an ethyl group and at the 5-position with a 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl chain. Its synthesis typically involves cyclization reactions under alkaline conditions, as seen in analogous triazole-thiol derivatives . Key physicochemical properties include a predicted density of ~1.50 g/cm³ and a pKa of ~8.42, indicating moderate basicity . The bromine atom and dimethyl groups on the pyrazole ring contribute to its steric and electronic profile, which may influence reactivity and biological interactions .
Properties
IUPAC Name |
3-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN5S/c1-4-16-9(13-14-11(16)18)5-6-17-8(3)10(12)7(2)15-17/h4-6H2,1-3H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKFPAIKVWJYQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CCN2C(=C(C(=N2)C)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101116203 | |
| Record name | 5-[2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001756-25-7 | |
| Record name | 5-[2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001756-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 5-(2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a derivative of triazole and pyrazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is . It features a triazole ring, which is often associated with antifungal and anticancer properties. The presence of a thiol group enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.31 g/mol |
| CAS Number | 17024700 |
| Solubility | Soluble in DMSO |
Antifungal Activity
Recent studies have highlighted the antifungal potential of triazole derivatives. The compound has shown promising results against various fungal strains, with mechanisms that may involve inhibition of ergosterol synthesis, a critical component of fungal cell membranes .
Anticancer Activity
The compound's structure suggests potential anticancer activity. Triazole derivatives have been reported to exhibit cytotoxic effects on cancer cell lines through various pathways including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated significant activity against hepatocellular carcinoma cells .
Case Study : A study assessing the cytotoxicity of triazole derivatives found that modifications to the thiol group significantly enhanced their antiproliferative effects against A549 lung cancer cells. The IC50 values indicated that the compound under review could be more effective than some existing treatments .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that substituents on the pyrazole and triazole rings play a crucial role in determining biological activity. For example:
- Bromine Substitution : The presence of bromine at the 4-position on the pyrazole ring has been linked to increased antifungal potency.
- Thiol Group : The thiol moiety is essential for enhancing reactivity and biological interactions.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymes : Triazoles often act as enzyme inhibitors in fungal biosynthesis pathways.
- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in target cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Triazole Core
4-Benzyl Derivative
- Compound : 4-Benzyl-5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol .
- Differences : The benzyl group at the 4-position increases aromaticity and lipophilicity compared to the ethyl group in the target compound. This substitution may enhance membrane permeability but reduce solubility in polar solvents.
- Properties : Predicted boiling point of 498.1°C, similar to the target compound, but higher molecular weight (C₁₇H₁₈BrN₅S vs. C₁₃H₁₈BrN₅S) .
4-(3-Ethoxypropyl) Derivative
- Compound : 5-[2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol .
- Differences : The 3-ethoxypropyl group introduces an ether linkage, improving solubility in aqueous media. The extended alkyl chain may reduce crystallinity compared to the ethyl substituent.
- Properties : Molar mass = 388.33 g/mol; structural flexibility could influence binding conformations in biological targets .
Halogen and Heterocycle Modifications
Chloro vs. Bromo Isostructural Analogs
- Example : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Cl) vs. bromo-substituted analogs .
- Key Findings :
Pyrazole Ring Modifications
- Compound : 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol .
- Differences : Replacement of bromo-dimethylpyrazole with a methyl-pyrazole reduces electronegativity and steric bulk. This simplification correlates with moderate antiradical activity (DPPH assay: 40–60% scavenging at 100 µM) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Route Selection : Analogous triazole-thiol derivatives (e.g., ) are synthesized via refluxing hydrazides in DMSO or ethanol with glacial acetic acid as a catalyst. For this compound, a similar approach using 4-bromo-3,5-dimethylpyrazole as a starting material may be effective.
- Optimization : Apply Design of Experiments (DOE) to test variables (solvent, temperature, reaction time). For example, highlights DOE’s role in minimizing trials while maximizing data quality.
- Yield Improvement : Crystallization with water-ethanol mixtures (65% yield reported for analogous compounds, ) and solvent distillation under reduced pressure are critical .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?
- Methodology :
- Primary Techniques : Use -NMR and -NMR to confirm substituent positions. FTIR can verify thiol (-SH) and triazole ring vibrations.
- Conflict Resolution : Cross-validate with X-ray crystallography (e.g., used for analogous structures) or high-resolution mass spectrometry (HRMS). For polymorphic discrepancies, repeat crystallization under controlled conditions .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- Storage : Keep in dry, ventilated containers away from light (≤25°C, per ).
- Handling : Use fume hoods, gloves, and goggles. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Emergency Response : In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can computational chemistry predict this compound’s reactivity and stability in solvent systems?
- Methodology :
- Quantum Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., ICReDD’s approach in ).
- Solvent Effects : Apply COSMO-RS or molecular dynamics (MD) simulations to assess solvation free energy and stability.
- Validation : Compare computational results with experimental solubility data (e.g., ethanol vs. DMSO solubility) .
Q. What strategies evaluate this compound’s bioactivity against enzyme targets while minimizing off-target effects?
- Methodology :
- In Silico Screening : Perform molecular docking (AutoDock Vina, Glide) against target enzymes (e.g., kinases) and compare binding affinities with known inhibitors ().
- Selectivity Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding specificity.
- In Vitro Validation : Conduct enzyme inhibition assays (e.g., IC determination) and cross-check with cytotoxicity profiles .
Q. How can crystallographic data resolve conformational conflicts between experimental and computational models?
- Methodology :
- X-Ray Refinement : Collect high-resolution crystallographic data (as in ) to resolve bond angles and torsional strain.
- Polymorphism Checks : Test recrystallization in multiple solvents (e.g., methanol, acetonitrile) to identify alternative crystal forms.
- Computational Validation : Re-run DFT simulations with solvent parameters (e.g., PCM model) to align with experimental data .
Q. What in vivo models are suitable for pharmacokinetic (PK) studies, and how should dosing regimens be optimized?
- Methodology :
- Model Selection : Rodent models (e.g., Sprague-Dawley rats) for preliminary PK profiling.
- Dosing Strategy : Use allometric scaling from in vitro metabolic stability data (hepatocyte assays).
- Analytical Methods : Quantify plasma concentrations via LC-MS/MS and assess metabolite formation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields across studies?
- Methodology :
- Variable Comparison : Tabulate reaction conditions from conflicting studies (e.g., solvent, catalyst, temperature):
| Study | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMSO | 100 | 18 | 65 | |
| Ethanol | 80 | 24 | 72 |
- DOE Application : Use fractional factorial design to isolate critical factors (e.g., solvent polarity, reflux time) .
Q. When biological activity data conflicts with computational predictions, what steps validate the results?
- Methodology :
- Replicate Assays : Repeat in vitro tests under standardized conditions (pH, temperature).
- Structural Analysis : Check for tautomeric forms (e.g., thiol ↔ thione) via -NMR or IR.
- Advanced Modeling : Incorporate explicit solvent molecules or protein flexibility in docking simulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
